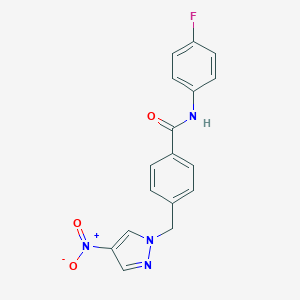![molecular formula C28H27N3O4 B213909 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is not well understood. However, studies have shown that this compound has the ability to modulate certain biochemical pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has several interesting biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis.
实验室实验的优点和局限性
One of the advantages of using 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether in lab experiments is its ability to modulate certain biochemical pathways. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether. For example, further studies are needed to elucidate the compound's mechanism of action and to determine its potential as a therapeutic agent for various diseases. Additionally, studies could be conducted to investigate the compound's pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and selectivity.
合成方法
The synthesis of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether involves several steps. The first step involves the reaction of 2-aminobenzophenone with 2-furoyl chloride to form 2-furoyl-2-aminobenzophenone. This intermediate is then reacted with piperazine to form 4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinoline. The final step involves the reaction of this intermediate with 3-(4-bromophenyl)propan-1-ol in the presence of potassium carbonate to form 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether.
科学研究应用
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
属性
产品名称 |
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether |
|---|---|
分子式 |
C28H27N3O4 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
furan-2-yl-[4-[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H27N3O4/c1-19(2)35-21-8-5-7-20(17-21)25-18-23(22-9-3-4-10-24(22)29-25)27(32)30-12-14-31(15-13-30)28(33)26-11-6-16-34-26/h3-11,16-19H,12-15H2,1-2H3 |
InChI 键 |
KUETYIDVCPVKQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)

![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)